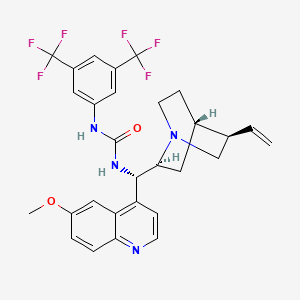
(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, also known as TFPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
Catalytic Applications
A study by Roffe et al. explored the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles, similar in structure to the compound of interest, were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Schiff Bases Synthesis and Potential Anticonvulsant Agents
Pandey and Srivastava synthesized a series of Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones. These compounds, structurally related to the target chemical, were screened for anticonvulsant activity, indicating potential applications in pharmaceuticals (Pandey & Srivastava, 2011).
Synthesis of Pesticide Precursors
Lu Xin-xin reviewed the synthesis processes of 2,3-dichloro-5-trifluoromethyl pyridine, a pyridine derivative containing fluorine like the compound , highlighting its wide use in synthesizing pesticides (Lu Xin-xin, 2006).
Functional Models for Methane Monooxygenases
Sankaralingam and Palaniandavar investigated diiron(III) complexes of tridentate 3N ligands, aiming to model methane monooxygenases. These complexes, related to the target compound through their pyridinyl components, were studied for their catalytic efficiency in selective hydroxylation of alkanes, showing potential in bio-inspired catalysis (Sankaralingam & Palaniandavar, 2014).
Imaging and Photocytotoxicity in Medical Research
Basu et al. synthesized iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a ligand structurally similar to the target compound. These complexes were investigated for their photocytotoxic properties and potential applications in cellular imaging and cancer therapy, utilizing red light for activation (Basu et al., 2014).
Propriétés
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;;/h1-3H,4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINAZDYKAVZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)



![N-benzyl-3-methyl-5-oxo-N-pyridin-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725118.png)





![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)
